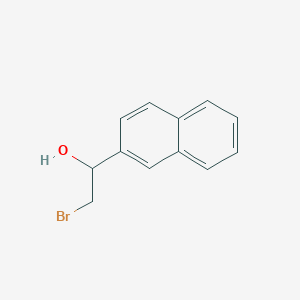

2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Description

Contextualizing Halohydrins in Contemporary Organic Synthesis

Halohydrins are versatile functional groups that serve as crucial intermediates in a wide array of organic transformations. fiveable.mefiveable.me These compounds contain both a halogen and a hydroxyl group on neighboring carbon atoms. chemistrysteps.combyjus.com Their synthesis is commonly achieved through the electrophilic addition of a halogen (such as chlorine, bromine, or iodine) to an alkene in the presence of water. fiveable.mechemistrysteps.com This reaction proceeds through a cyclic halonium ion intermediate and typically follows Markovnikov's rule, where the hydroxyl group attaches to the more substituted carbon. fiveable.meleah4sci.com

The synthetic importance of halohydrins stems from their ability to be converted into other valuable functional groups. fiveable.me One of the most significant transformations is their conversion to epoxides through an intramolecular SN2 reaction upon treatment with a base. chemistrysteps.combyjus.com This cyclization is a cornerstone of organic synthesis, as epoxides are highly useful building blocks for creating a variety of functionalized molecules through ring-opening reactions. fiveable.me Beyond epoxide formation, halohydrins are instrumental in the synthesis of substituted alcohols and can be used in the degradation of certain halogenated environmental pollutants. byjus.com Their dual reactivity makes them a key starting point for complex multi-step syntheses. leah4sci.com

The Significance of Naphthalene-Containing Synthons in Advanced Chemical Architectures

The naphthalene (B1677914) scaffold, consisting of two fused benzene rings, is a privileged structure in the design of advanced chemical architectures, particularly in medicinal chemistry. nih.govekb.eg Naphthalene and its derivatives are found in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative properties, among others. ekb.egresearchgate.net

The versatility of the naphthalene ring allows for structural modifications that can enhance the pharmacological profile and metabolic stability of a molecule. nih.gov Its presence in a molecule can influence factors like absorption, distribution, and metabolism. nih.gov Consequently, the naphthalene moiety is an essential building block in drug discovery. nih.govekb.eg A number of FDA-approved drugs, such as naproxen, propranolol, and terbinafine, contain a naphthalene core, underscoring its importance in the development of therapeutics. nih.govekb.eg The prevalence of this scaffold in approved drugs and bioactive compounds motivates the continued development of efficient synthetic strategies for creating novel naphthalene-containing molecules. researchgate.net

Overview of Research Trajectories for 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Research on 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol has focused on its stereoselective synthesis, recognizing its potential as a chiral building block. Aromatic α-halohydrins, such as this compound, are valuable precursors for synthesizing chiral β-adrenergic receptor blockers. nih.gov

A significant study has detailed the highly efficient synthesis of the chiral form, (S)-2-bromo-1-(naphthalen-2-yl)ethanol, through the biocatalytic asymmetric reduction of its corresponding ketone, 2-bromo-1-(naphthalen-2-yl)ethanone. nih.gov This process utilized the whole-cell biocatalyst Enterococcus faecium BY48. The researchers optimized several reaction conditions to achieve high conversion and enantiomeric excess (ee), which is a measure of the chiral purity of the product. nih.gov

The optimization process, employing an A-optimal design model, identified the ideal conditions for the bioreduction. The model predicted that under these optimal parameters, the (S)-enantiomer could be obtained with a 100% conversion rate and 98.88% enantiomeric excess. Experimental verification confirmed these predictions, yielding the target compound with a 100% conversion rate and 99% enantiomeric excess. nih.gov This research highlights a successful and highly selective method for producing a specific stereoisomer of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, demonstrating the power of biocatalysis in generating valuable, chirally pure pharmaceutical intermediates. nih.gov

Interactive Data Table: Optimized Bioreduction of 2-Bromo-1-(naphthalen-2-yl)ethanone

The following table summarizes the optimized conditions and results for the asymmetric bioreduction to (S)-2-bromo-1-(naphthalen-2-yl)ethan-1-ol using Enterococcus faecium BY48, as determined by the A-optimal design-embedded model. nih.gov

| Parameter | Optimized Value | Predicted Result | Experimental Result |

| pH | 7 | ||

| Temperature | 25°C | ||

| Incubation Period | 24 h | ||

| Agitation Speed | 200 rpm | ||

| Conversion Rate (cr) | 100% | 100% | |

| Enantiomeric Excess (ee) | 98.88% | 99% |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-naphthalen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRFYKFGBRXGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol

Regioselective and Stereoselective Synthetic Pathways

These pathways aim to control the specific placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the bromine and hydroxyl groups. The logical precursor for such transformations is 2-vinylnaphthalene (B1218179), an aromatic alkene. sigmaaldrich.com

Asymmetric methods are designed to produce an excess of one enantiomer of the chiral product.

The direct bromohydroxylation of an alkene is a powerful method for forming a bromohydrin. In the context of 2-vinylnaphthalene, this reaction would install the hydroxyl group at the benzylic position (C1) and the bromine at the terminal carbon (C2) in accordance with Markovnikov's rule. The key challenge is controlling the enantioselectivity.

This has been successfully achieved for structurally similar compounds, such as cinnamyl alcohols, using chiral amine catalysts. nih.gov A well-established catalytic system involves the use of a cinchona alkaloid derivative, such as (DHQD)₂PHAL, as the catalyst, a bromine source like N-bromoacetamide or N-bromobenzamide, and water as the nucleophile. nih.gov The chiral catalyst forms a complex with the bromine source, which then approaches the alkene in a stereochemically defined manner, leading to the formation of a chiral bromonium ion intermediate. Subsequent attack by water occurs from the opposite face, resulting in a highly enantioenriched product. nih.gov

Applying this to 2-vinylnaphthalene would be expected to yield optically active 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with high enantiomeric excess (e.e.).

Table 1: Representative Results for Enantioselective Bromohydroxylation of Cinnamyl Alcohols

| Substrate (Cinnamyl Alcohol Derivative) | Catalyst | Bromine Source | Yield (%) | e.e. (%) |

| Cinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | 70 | 95 |

| 4-Methoxycinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | 75 | 93 |

| 4-Chlorocinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | 68 | 94 |

| 3-Methoxycinnamyl alcohol | (DHQD)₂PHAL | PhCONHBr | 72 | 92 |

This table is based on data from analogous reactions reported in the literature and illustrates the potential efficacy of the method for 2-vinylnaphthalene. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Two primary biocatalytic routes are viable for producing chiral 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol.

The first route involves the enzymatic reduction of the corresponding α-bromoketone, 2-bromo-1-(naphthalen-2-yl)ethan-1-one. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are capable of reducing prochiral ketones to chiral alcohols with exceptional enantioselectivity. nih.govnih.gov By selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of the target alcohol can be produced. Studies on analogous 2-haloacetophenones have shown that engineered secondary alcohol dehydrogenases (TeSADH) can produce the corresponding halohydrins with high conversion and enantiopurity. nih.gov

Table 2: Biocatalytic Reduction of Analogous 2-Haloacetophenones using TeSADH Mutants

| Substrate | TeSADH Mutant | Product Configuration | e.e. (%) |

| 2-chloro-4′-chloroacetophenone | P84S/A85G | R | >99 |

| 2-bromo-4′-chloroacetophenone | P84S/A85G | R | >99 |

| 2-chloro-4′-fluoroacetophenone | P84S/A85G | S | >99 |

| 2-chloro-4′-bromoacetophenone | ΔP84/A85G | S | >99 |

Data adapted from studies on similar substrates to demonstrate the potential of biocatalytic reduction for 2-bromo-1-(naphthalen-2-yl)ethan-1-one. nih.gov

A second biocatalytic strategy employs halohydrin dehalogenases (HHDH). nih.govd-nb.info These enzymes catalyze the reversible ring-opening of epoxides with halide nucleophiles. This can be used in a kinetic resolution process. First, 2-vinylnaphthalene is converted to racemic 2-(naphthalen-2-yl)oxirane (B1606995) using a standard chemical epoxidizing agent. Subsequently, an HHDH enzyme is used in the presence of a bromide source to selectively open one enantiomer of the epoxide, yielding enantiomerically pure 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, while the unreacted epoxide enantiomer remains. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. numberanalytics.com

A potential, albeit multi-step, synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol using this approach could begin with 2-naphthoic acid. The acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide provides a platform for stereocontrolled functionalization. For instance, conversion to an enolate followed by an electrophilic brominating agent could install the bromine atom. A subsequent diastereoselective reduction of the carbonyl group, controlled by the steric influence of the auxiliary, would set the stereochemistry of the alcohol. Finally, hydrolytic cleavage would release the enantiomerically enriched target molecule and recover the chiral auxiliary. wikipedia.org

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. In the context of synthesizing 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol from an achiral precursor, the concept of diastereoselectivity is most relevant in the transition state of an asymmetric reaction.

A prime example is the asymmetric reduction of the prochiral ketone 2-bromo-1-(naphthalen-2-yl)ethan-1-one using a chiral reducing agent. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary method. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH₃·THF). nrochemistry.comwikipedia.org The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically preferred orientation. This coordination creates two possible diastereomeric transition states for the hydride delivery from the borane. The significant energy difference between these transition states ensures that the hydride is delivered to one face of the ketone, leading to a product with high enantiomeric excess. nrochemistry.comresearchgate.net The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed. youtube.com

Asymmetric Approaches to 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Functional Group Interconversion Routes to 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Functional group interconversion (FGI) is a common strategy that involves converting one functional group into another without altering the carbon skeleton. The most direct FGI route to 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is the reduction of the carbonyl group in 2-bromo-1-(naphthalen-2-yl)ethan-1-one. cymitquimica.comachemblock.com

A simple reduction using an achiral hydride source, such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol, would convert the ketone to the desired alcohol. However, this method would produce a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, as the hydride can attack either face of the planar carbonyl group with equal probability.

To achieve stereoselectivity, an asymmetric reduction is necessary, as detailed in sections 2.1.1.2 and 2.1.2. These methods, particularly the biocatalytic reduction with ketoreductases or the chemocatalytic CBS reduction, represent powerful FGI strategies that simultaneously convert the functional group and establish the desired stereochemistry. nih.govwikipedia.org An asymmetric reduction of 2-acetylnaphthalene, a related ketone, using chirally modified sodium borohydride reagents has been reported, demonstrating the feasibility of achieving enantioselectivity in the reduction of naphthyl ketones. rsc.org

Reductive Transformations of Brominated Ketone Precursors (e.g., 2-Bromo-1-(naphthalen-2-yl)ethan-1-one)

A principal and highly effective method for synthesizing 2-bromo-1-(naphthalen-2-yl)ethan-1-ol is the reduction of its corresponding ketone, 2-bromo-1-(naphthalen-2-yl)ethan-1-one. nih.govcymitquimica.comachemblock.com This transformation is particularly significant when chirality is a desired outcome, as asymmetric reduction techniques can be employed to produce specific enantiomers.

Biocatalytic asymmetric reduction has emerged as a powerful tool for this purpose. For instance, the whole-cell biocatalyst Enterococcus faecium BY48 has been successfully used to reduce 2-bromo-1-(naphthalen-2-yl)ethan-1-one to (S)-2-bromo-1-(naphthalen-2-yl)ethanol. nih.gov This biocatalytic approach is noted for its high conversion rates and exceptional enantiomeric excess (ee). nih.gov Research has focused on optimizing various reaction parameters to maximize both yield and stereoselectivity. nih.gov The study demonstrated that under optimal conditions, a 100% conversion rate and 99% enantiomeric excess for the (S)-enantiomer could be achieved. nih.gov

Addition Reactions to Naphthalene (B1677914) Derivatives

While less commonly detailed for this specific molecule, the synthesis can be conceptually approached through addition reactions to naphthalene-based starting materials. A plausible, though not explicitly documented, strategy involves the use of organometallic reagents. For example, the 1,2-addition of a bromo-containing nucleophile to 2-naphthaldehyde (B31174) could theoretically yield the target alcohol. This would require a reagent capable of delivering a "BrCH₂⁻" synthon.

Another approach involves the electrophilic cyclization of specific alkyne precursors to construct the naphthalene ring system with the desired functionalities already in place or in a form that is easily converted. nih.gov

Halogenation of Naphthalene-Derived Alcohols

The direct halogenation of a precursor alcohol, such as 1-(naphthalen-2-yl)ethan-1-ol, represents another synthetic route. This involves the substitution of a hydroxyl group with a bromine atom. Such transformations are standard in organic chemistry and can be accomplished using various brominating agents. libretexts.org

For reactions involving the conversion of secondary alcohols to alkyl halides, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide displacement are often employed. researchgate.net However, the reaction of α-hydroxy ketones with PBr₃ can sometimes lead to rearrangements. researchgate.net Mechanistically, these reactions often proceed via the formation of a good leaving group from the alcohol's hydroxyl group, which is subsequently displaced by a bromide ion. The specific conditions, such as solvent and temperature, must be carefully controlled to prevent side reactions, including elimination to form alkenes or rearrangement of the carbon skeleton. libretexts.org

Optimization of Reaction Conditions and Catalyst Systems in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol Synthesis

The efficiency, yield, and stereochemical outcome of the synthesis of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol are highly dependent on the reaction conditions. Key factors include the choice of solvent, the design of catalyst ligands for asymmetric syntheses, and the influence of temperature and pressure.

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in chemical reactions by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, particularly in catalytic reductions, the choice of solvent can significantly impact both conversion and enantioselectivity. For instance, in related palladium-catalyzed asymmetric allylic alkylation reactions, dioxane was found to provide the highest yield and enantiomeric excess compared to other solvents. nih.gov For biocatalytic reductions, aqueous buffer systems are typically required to maintain the viability and activity of the whole-cell or enzymatic catalyst. nih.gov The pH of this aqueous medium is a critical parameter that must be optimized. nih.gov

Ligand Design in Asymmetric Catalysis for 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the design of chiral ligands is paramount. While the highly successful reduction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one has been demonstrated using a biocatalyst, traditional asymmetric catalysis relies on a metal center coordinated to a chiral ligand. nih.gov

In similar asymmetric transformations, such as the palladium-catalyzed alkylation of 2-acylimidazoles, varying the chiral ligand (e.g., L1 vs. L2-L4) resulted in good yields but with different levels of enantioselectivity. nih.gov This highlights the sensitivity of the stereochemical outcome to the ligand's structure. For the asymmetric reduction of ketones, catalyst systems often employ ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands like BINAP. The steric and electronic properties of these ligands create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol.

Temperature and Pressure Influences on Synthetic Efficiency

Temperature is a fundamental parameter that affects reaction kinetics and, in some cases, selectivity. In the biocatalytic reduction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one by E. faecium BY48, temperature was one of the four key conditions optimized to achieve maximum conversion and enantiomeric excess. nih.gov The optimal temperature was determined to be 25°C. nih.gov Deviations from this optimal temperature could lead to decreased enzyme activity or stability, thereby reducing the efficiency of the synthesis.

The table below summarizes the optimized conditions for this specific biocatalytic reaction.

| Parameter | Optimized Value | Outcome |

| pH | 7 | 100% Conversion Rate |

| Temperature | 25°C | 99% Enantiomeric Excess |

| Incubation Period | 24 h | (S)-2-bromo-1-(naphthalen-2-yl)ethanol |

| Agitation Speed | 200 rpm |

This table presents the optimized bioreduction conditions for producing (S)-2-bromo-1-(naphthalen-2-yl)ethanol using E. faecium BY48 as a biocatalyst. Data sourced from a 2022 study on the asymmetric reduction of the corresponding ketone. nih.gov

Pressure is generally a less influential parameter in liquid-phase reactions of this type unless gaseous reagents are involved. For the discussed synthetic methods, reactions are typically carried out at atmospheric pressure, and significant pressure effects on synthetic efficiency are not widely reported.

Ultrasonic Irradiation in Stereoselective Synthesis

The quest for efficient and environmentally benign synthetic methodologies has led to the exploration of alternative energy sources to drive chemical reactions. One such technology is the use of ultrasonic irradiation, which has been shown to promote a wide range of chemical transformations. In the context of the stereoselective synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, ultrasonic irradiation presents a promising approach to enhance reaction rates and potentially influence stereoselectivity. This section explores the application of sonochemistry to the stereoselective reduction of the precursor, 2-bromo-1-(naphthalen-2-yl)ethan-1-one.

The primary mechanism by which ultrasound enhances chemical reactivity is through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. organic-chemistry.org This process generates localized "hot spots" with transient high temperatures and pressures, leading to the formation of highly reactive species and increased molecular agitation. ekb.eg These effects can accelerate mass transfer and activate substrates and reagents, often resulting in higher yields and shorter reaction times compared to conventional methods. organic-chemistry.orgyoutube.com

A well-established method for achieving high enantioselectivity in the reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgnrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst in the presence of a borane reducing agent, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH3·THF). nrochemistry.comyoutube.com The CBS catalyst coordinates with both the borane and the ketone, creating a rigid, organized transition state that directs the hydride transfer to one face of the carbonyl group, thereby yielding a specific enantiomer of the alcohol. nrochemistry.comyoutube.com The enantioselectivity is primarily dictated by the steric and electronic properties of the catalyst and the substrate. nih.gov

While no specific literature has been found detailing the ultrasonic-assisted CBS reduction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one, the principles of sonochemistry suggest that such a protocol could offer significant advantages. Ultrasonic irradiation could potentially accelerate the formation of the catalyst-borane complex and the subsequent reduction of the ketone. The enhanced mixing and mass transport provided by sonication could be particularly beneficial in ensuring a homogeneous reaction environment, which is crucial for achieving high stereoselectivity.

A proposed synthetic scheme would involve the dissolution of 2-bromo-1-(naphthalen-2-yl)ethan-1-one in an anhydrous solvent, followed by the addition of the chiral CBS catalyst. The mixture would then be subjected to ultrasonic irradiation while the borane reducing agent is slowly added. The temperature would need to be carefully controlled, as both the CBS reduction and the effects of ultrasound can be temperature-dependent. The progress of the reaction would be monitored by standard chromatographic techniques.

The following interactive data table outlines hypothetical reaction parameters for the ultrasonic-assisted stereoselective synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, based on typical conditions for CBS reductions and sonochemical reactions.

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | Prochiral ketone precursor. |

| Catalyst | (R)- or (S)-Me-CBS | Chiral oxazaborolidine for enantioselective reduction. |

| Reducing Agent | Borane-dimethyl sulfide complex (BMS) | Commonly used hydride source for CBS reductions. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for borane reductions. |

| Temperature | 0 °C to room temperature | To control reaction rate and selectivity. |

| Ultrasonic Frequency | 20-40 kHz | Typical range for laboratory ultrasonic baths and probes. organic-chemistry.org |

| Ultrasonic Power | 50-150 W | To induce effective cavitation. |

| Reaction Time | 1-4 hours | Potentially shorter than conventional methods due to ultrasonic enhancement. |

Mechanistic Investigations of Reactions Involving 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is susceptible to nucleophilic attack, leading to its displacement. These reactions can proceed through either intramolecular or intermolecular pathways.

In the presence of a base, 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, a type of halohydrin, can undergo an intramolecular nucleophilic substitution to form an epoxide. This reaction is a classic example of the Williamson ether synthesis. The mechanism involves a two-step process:

Deprotonation: A base removes the acidic proton from the hydroxyl group, forming an alkoxide intermediate.

Intramolecular SN2 Attack: The newly formed alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bearing the bromine atom. This backside attack displaces the bromide ion and results in the formation of a three-membered cyclic ether, 2-(naphthalen-2-yl)oxirane (B1606995). osti.govchemistrysteps.com

The reaction is generally stereospecific, with the configuration of the carbon bearing the hydroxyl group being inverted during the SN2 attack. The rate of this cyclization is influenced by the stability of the transition state, which is affected by steric and electronic factors.

Table 1: Factors Influencing Intramolecular Cyclization of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

| Factor | Effect on Reaction Rate | Rationale |

| Base Strength | Increases with stronger bases | A stronger base leads to a higher concentration of the alkoxide nucleophile. |

| Solvent Polarity | Generally faster in polar aprotic solvents | Polar aprotic solvents solvate the cation of the base but not the alkoxide anion, increasing its nucleophilicity. |

| Steric Hindrance | Decreases with increased steric hindrance around the reaction centers | Steric bulk can impede the backside attack of the alkoxide on the carbon-bearing bromine. |

| Leaving Group Ability | Bromine is a good leaving group | The C-Br bond is sufficiently weak to be broken during the nucleophilic attack. |

In the absence of a base or in the presence of a strong external nucleophile, 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol can undergo intermolecular nucleophilic substitution. The mechanism of this reaction, whether SN1 or SN2, is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Given that the bromine is on a carbon adjacent to a naphthalene (B1677914) ring, an SN1-type mechanism could be facilitated by the formation of a resonance-stabilized benzylic carbocation. However, a concerted SN2 mechanism is also possible, especially with strong, unhindered nucleophiles.

For instance, reaction with a primary amine could proceed via an SN2 pathway, where the amine directly displaces the bromide ion. ic.ac.uk Similarly, reaction with an alkoxide would also likely follow an SN2 mechanism. masterorganicchemistry.com

Table 2: Predicted Products of Intermolecular Substitution Reactions

| Nucleophile | Predicted Product | Probable Mechanism |

| Ammonia (NH₃) | 2-Amino-1-(naphthalen-2-yl)ethan-1-ol | SN2 |

| Methoxide (CH₃O⁻) | 2-Methoxy-1-(naphthalen-2-yl)ethan-1-ol | SN2 |

| Cyanide (CN⁻) | 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile | SN2 |

| Azide (N₃⁻) | 2-Azido-1-(naphthalen-2-yl)ethan-1-ol | SN2 |

Elimination Reactions to Form Olefinic Naphthalene Derivatives

Treatment of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with a strong, non-nucleophilic base can lead to an elimination reaction, specifically dehydrobromination, to yield an alkene. The most likely product of this reaction would be 2-ethenylnaphthalene (2-vinylnaphthalene).

The elimination of HBr from 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is expected to be highly regioselective. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, in this case, there is only one possible alkene product, 2-ethenylnaphthalene.

The stereospecificity of the elimination is dependent on the mechanism. An E2 (bimolecular elimination) mechanism is favored by strong bases and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). chemistrysteps.comyoutube.com This concerted mechanism involves the simultaneous removal of a proton by the base, formation of the carbon-carbon double bond, and departure of the bromide ion. acs.orgkhanacademy.org

An E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is also possible, particularly in the presence of a weak base and a polar protic solvent. libretexts.orgchalmers.se However, the use of a strong base typically favors the E2 pathway.

While base-promoted elimination is common, catalytic approaches can also be employed. For instance, certain metal catalysts can facilitate the dehydration of the alcohol to an alkene, although this is a different reaction from dehydrobromination. Catalytic dehydrobromination of halohydrins is less common but can be achieved under specific conditions, potentially involving transition metal complexes.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol group in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol can be oxidized to a ketone or reduced to remove the hydroxyl group, although the latter is less common for this type of compound.

Oxidation:

The oxidation of the secondary alcohol to a ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, can be achieved using various oxidizing agents. A common and mild method for this transformation is the Swern oxidation. wikipedia.orgorganic-chemistry.orgnumberanalytics.comchem-station.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its high yields and tolerance of other functional groups, making it suitable for a molecule containing a bromine atom.

The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to produce the ketone, dimethyl sulfide (B99878), and a protonated base. wikipedia.orgorganic-chemistry.orgnumberanalytics.comchem-station.com

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Conditions | Byproducts | Notes |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (-78 °C) | Dimethyl sulfide, CO, CO₂, Et₃NHCl | Mild conditions, avoids over-oxidation. |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Cr(III) salts | Can be used for selective oxidation. |

| Dess-Martin periodinane (DMP) | Dichloromethane | 1,2-benziodoxol-3(1H)-one, acetic acid | Mild and efficient. |

Reduction:

The reduction of the alcohol functionality is not a typical reaction for this compound. However, the bromine atom can be reduced. For example, treatment with a reducing agent like sodium borohydride (B1222165) in the presence of a palladium catalyst could potentially lead to the reductive debromination, yielding 1-(naphthalen-2-yl)ethan-1-ol.

Conversely, if the corresponding ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, is the starting material, it can be reduced back to 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol using a mild reducing agent such as sodium borohydride (NaBH₄). researchgate.netlibretexts.orgchemguide.co.uklibretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Rearrangement Pathways of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol Derivatives

The study of rearrangement reactions is fundamental to understanding the reactivity of organic molecules. For derivatives of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, several potential rearrangement pathways can be postulated based on well-established mechanistic principles in organic chemistry, particularly those involving carbocation intermediates. While specific experimental studies on this compound are not extensively documented in publicly available literature, its structure—a secondary benzylic alcohol with a bromine atom on the adjacent carbon—suggests a rich potential for molecular reorganization under suitable reaction conditions.

The primary pathways for rearrangement of derivatives of this bromoalcohol would likely be initiated by the formation of a carbocation. This can be achieved through the acid-catalyzed dehydration of the alcohol or through the solvolysis of a derivative where the hydroxyl group has been converted into a better leaving group (e.g., a tosylate). The presence of the bulky and electron-rich naphthalen-2-yl group, as well as the bromine atom, plays a crucial role in influencing the stability and fate of any carbocationic intermediates.

Potential Carbocation-Mediated Rearrangements

Under conditions that favor carbocation formation, such as treatment with a strong acid, derivatives of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol could undergo a variety of rearrangements. The initial formation of a secondary carbocation at the carbon bearing the hydroxyl group would be the first step. This carbocation could then rearrange to a more stable species, driving the reaction toward different products.

One of the most common types of carbocation rearrangements is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. libretexts.org In the case of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol derivatives, a 1,2-hydride shift from the bromine-bearing carbon to the adjacent carbocation would lead to a more stable tertiary carbocation, if the carbon skeleton were more substituted. However, in this specific structure, a 1,2-hydride shift would result in a secondary carbocation, offering no significant stability advantage.

A more plausible rearrangement pathway involves the participation of the naphthalen-2-yl group. The π-electrons of the aromatic ring can act as a neighboring group to stabilize the positive charge, leading to the formation of a bridged intermediate known as a phenonium ion . wikipedia.org This participation of the aryl group can facilitate the displacement of the leaving group and lead to a rearranged product.

Table 1: Plausible Rearrangement Products of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol Derivatives via Carbocation Intermediates

| Starting Material | Reaction Condition | Intermediate | Potential Rearrangement Product(s) |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol | Strong Acid (e.g., H₂SO₄) | Secondary Carbocation, Phenonium Ion | 2-Bromo-2-(naphthalen-2-yl)ethanal |

| 1-(Naphthalen-2-yl)-2-bromoethyl tosylate | Solvolysis (e.g., in acetic acid) | Secondary Carbocation, Phenonium Ion | 1-(Naphthalen-2-yl)-2-bromoethyl acetate (B1210297) (rearranged) |

The formation of a phenonium ion intermediate would involve the delocalization of the positive charge into the naphthalene ring system. The subsequent attack by a nucleophile could occur at either of the two carbons of the bridged system, leading to a mixture of products, including rearranged ones where the bromine atom and the nucleophile have swapped positions relative to the original structure.

Radical-Mediated Rearrangements

In addition to carbocationic pathways, radical-mediated rearrangements could also be envisioned, particularly under conditions that favor homolytic bond cleavage. For instance, a study on the stereospecific radical bromination of β-aryl alcohols has demonstrated the possibility of a 1,2-aryl migration. nih.gov In such a mechanism, a radical is generated at the carbon bearing the hydroxyl group, which can then induce the migration of the naphthalen-2-yl group to the adjacent carbon, with the concurrent or subsequent transfer of a bromine atom. This pathway could lead to the formation of a rearranged bromo-derivative.

Table 2: Hypothetical Product Distribution in a Radical-Mediated Rearrangement

| Starting Material | Reaction Condition | Key Intermediate | Postulated Rearrangement Product |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol | Radical Initiator (e.g., AIBN), Brominating Agent | Spiro wikipedia.orgpharmaguideline.comoctadienyl-type radical | 1-Bromo-1-(naphthalen-2-yl)ethan-2-ol |

It is important to note that the actual reaction pathway and the distribution of products would be highly dependent on the specific reaction conditions, including the nature of the solvent, the temperature, and the presence of any catalysts or initiators. Detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be necessary to definitively elucidate the rearrangement pathways of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol derivatives.

Strategic Applications of 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol in Complex Molecule Synthesis

Role as a Versatile Chiral Building Block in Organic Synthesis

The value of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol in asymmetric synthesis is intrinsically linked to the accessibility of its enantiopure forms. Recent advancements in biocatalysis have provided highly efficient methods for the production of both (R)- and (S)-enantiomers of this compound. Specifically, the asymmetric reduction of the parent ketone, 2-bromo-1-(naphthalen-2-yl)ethanone, using various microorganisms has been reported to yield the corresponding chiral alcohols with high enantiomeric excess and conversion rates. nih.govtandfonline.com

For instance, studies have demonstrated the successful use of Lactobacillus curvatus and Enterococcus faecium as biocatalysts for this transformation. nih.govtandfonline.com These enzymatic reductions provide access to both enantiomers of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, which are crucial for the synthesis of stereochemically defined target molecules.

Table 1: Biocatalytic Asymmetric Reduction of 2-Bromo-1-(naphthalen-2-yl)ethanone

| Biocatalyst | Enantiomer Produced | Enantiomeric Excess (ee) | Conversion Rate (cr) | Reference |

|---|---|---|---|---|

| Enterococcus faecium BY48 | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 99% | 100% | nih.gov |

| Lactobacillus curvatus N4 | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | >99% | High | tandfonline.com |

Precursor to Enantiopure Naphthalene-Fused Heterocycles

Enantiomerically pure 2-bromo-1-(naphthalen-2-yl)ethan-1-ol is a valuable precursor for the synthesis of chiral naphthalene-fused heterocycles. The vicinal arrangement of the hydroxyl and bromo groups allows for the facile intramolecular formation of a chiral epoxide, 1-(naphthalen-2-yl)oxirane, upon treatment with a base. This epoxide is a highly reactive intermediate that can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles to introduce new functionalities and construct heterocyclic rings.

The synthetic utility of this approach lies in the ability to generate a diverse range of naphthalene-containing heterocyclic structures, which are prevalent in many biologically active compounds. The chirality of the starting bromohydrin is directly transferred to the resulting heterocycle, ensuring an enantiomerically pure final product.

Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds (General, not specific drugs)

Aromatic α-halohydrins, such as 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, are recognized as key intermediates in the synthesis of various pharmaceutical agents. nih.govtandfonline.com In particular, these compounds are precursors to chiral β-adrenergic receptor blockers, a class of drugs widely used for the management of cardiovascular diseases. The synthesis of these drugs often involves the nucleophilic opening of a chiral epoxide, derived from the corresponding halohydrin, with an appropriate amine.

The naphthalene (B1677914) moiety in 2-bromo-1-(naphthalen-2-yl)ethan-1-ol is a common structural motif in many pharmaceuticals, contributing to the lipophilicity and binding affinity of the drug molecule. ekb.eg The ability to synthesize this intermediate in high enantiopurity is therefore of significant interest to the pharmaceutical industry for the development of new and more effective drugs with reduced side effects.

Utility in the Construction of Natural Product Analogues

While direct applications of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol in the total synthesis of natural products are not extensively documented, its potential as a building block for the synthesis of natural product analogues is significant. Many natural products contain complex polycyclic frameworks with stereogenic centers. The chiral nature of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol, combined with the reactivity of its functional groups, allows for its incorporation into synthetic routes to create analogues of natural products with modified structures and potentially enhanced biological activities. The naphthalene unit can mimic or replace other aromatic systems present in natural products, leading to novel compounds with interesting pharmacological profiles.

Formation of Carbon-Carbon Bonds Utilizing 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

The presence of a bromine atom on the carbon adjacent to the hydroxyl-bearing stereocenter opens up possibilities for the formation of new carbon-carbon bonds, further expanding the synthetic utility of 2-bromo-1-(naphthalen-2-yl)ethan-1-ol.

Coupling Reactions (e.g., Cross-Coupling Strategies with Derivatized Forms)

The bromine atom in 2-bromo-1-(naphthalen-2-yl)ethan-1-ol can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds. wikipedia.orgnih.gov To facilitate these reactions, the hydroxyl group is typically protected to prevent interference with the catalyst and reagents. Common protecting groups for alcohols, such as silyl (B83357) ethers or acetals, can be readily introduced and later removed under mild conditions.

The derivatized chiral bromohydrin can then be coupled with a wide range of organoboron compounds (in Suzuki-Miyaura coupling) or alkenes (in Heck coupling) to introduce new alkyl, alkenyl, or aryl substituents. This strategy allows for the construction of complex molecular architectures with a high degree of stereochemical control, as the chirality of the starting material is retained throughout the reaction sequence.

Table 2: Potential Cross-Coupling Reactions of Derivatized 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

| Coupling Reaction | Coupling Partner | Resulting Bond | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (R-B(OR')2) | C-C (sp3-sp2 or sp3-sp3) | Mild reaction conditions, high functional group tolerance. |

Addition Reactions to Unsaturated Systems

The bromine atom in 2-bromo-1-(naphthalen-2-yl)ethan-1-ol can be transformed into an organometallic reagent, such as a Grignard or an organolithium reagent, by reaction with magnesium or lithium metal, respectively. wvu.edu The resulting nucleophilic carbon center can then be added to a variety of unsaturated systems, including aldehydes, ketones, and α,β-unsaturated carbonyl compounds, to form new carbon-carbon bonds and more complex alcohol products. youtube.com

Alternatively, organocuprates, which can be prepared from the corresponding organolithium or Grignard reagents, are known to undergo conjugate addition to α,β-unsaturated systems with high selectivity. chem-station.com This approach would allow for the 1,4-addition of the chiral naphthalene-containing fragment to enones and related compounds, providing access to a range of functionalized molecules. The stereochemical outcome of these addition reactions would be influenced by the chiral center already present in the organometallic reagent, potentially leading to diastereoselective bond formation.

Derivatization Strategies for Expanding Synthetic Scope

The synthetic utility of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is significantly enhanced through various derivatization strategies. These modifications can be broadly categorized into reactions involving the hydroxyl group and functionalization of the naphthalene ring system. Such derivatizations are crucial for introducing new functionalities, altering the molecule's steric and electronic properties, and enabling its use as a versatile building block in the synthesis of more complex molecular architectures.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is a prime site for modification through esterification and etherification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group, introducing a new functional handle, or modulating the biological activity of the parent molecule.

Esterification:

Esterification of the hydroxyl group can be readily achieved by reacting 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with a variety of acylating agents, such as carboxylic acids, acid chlorides, or acid anhydrides. The choice of reagent and reaction conditions can be tailored to achieve the desired ester derivative.

A common method involves the reaction with an acid chloride, like acetyl chloride, in the presence of a base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. For instance, the reaction with acetyl chloride would yield 2-bromo-1-(naphthalen-2-yl)ethyl acetate (B1210297).

Alternatively, using an acid anhydride (B1165640), for example, acetic anhydride, often in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine), provides another efficient route to the corresponding ester. Enzymatic esterification, employing lipases, offers a milder and often more selective method for ester synthesis, which can be particularly useful for sensitive substrates.

| Esterification Reactant | Product | Typical Reaction Conditions |

| Acetyl Chloride | 2-Bromo-1-(naphthalen-2-yl)ethyl acetate | Pyridine or Triethylamine as base |

| Acetic Anhydride | 2-Bromo-1-(naphthalen-2-yl)ethyl acetate | Catalytic acid (e.g., H₂SO₄) or base (e.g., Pyridine) |

| Benzoic Acid | 2-Bromo-1-(naphthalen-2-yl)ethyl benzoate | Acid catalyst (e.g., H₂SO₄) with removal of water |

Etherification:

Etherification of the hydroxyl group is most commonly accomplished via the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org

For the synthesis of a methyl ether derivative, 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide is then reacted with an alkylating agent like methyl iodide to yield 2-bromo-1-methoxy-1-(naphthalen-2-yl)ethane. A similar reaction has been reported for the synthesis of 2-bromo-1-methoxynaphthalene (B1280191) from 2-bromo-1-naphthol, demonstrating the feasibility of this approach on a closely related substrate. chemicalbook.com

Phase-transfer catalysis can also be employed for etherification, offering a milder alternative to the use of strong bases like sodium hydride. utahtech.edu

| Etherification Reactants | Product | Typical Reaction Conditions |

| 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 2-Bromo-1-methoxy-1-(naphthalen-2-yl)ethane | Anhydrous solvent (e.g., THF, DMF) |

| 1. Sodium Hydroxide (NaOH)2. Ethyl Bromide (CH₃CH₂Br) | 2-Bromo-1-ethoxy-1-(naphthalen-2-yl)ethane | Phase-transfer catalyst (e.g., TBAB) |

| 1. Potassium Hydroxide (KOH)2. Benzyl Chloride (C₆H₅CH₂Cl) | 1-(Benzyloxy)-2-bromo-1-(naphthalen-2-yl)ethane | Solvent such as acetonitrile (B52724) |

Functionalization of the Naphthalene Ring in Derived Compounds

The naphthalene ring system in derivatives of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the naphthalene nucleus is directed by the existing substituent. The 2-substituted naphthalene ring generally directs incoming electrophiles to the 1, 3, 6, and 8 positions. The electronic nature of the side chain will influence the regioselectivity of these reactions.

Nitration:

Nitration of the naphthalene ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can be introduced at various positions on the ring, and the specific isomer obtained will depend on the reaction conditions and the directing effect of the substituted ethyl group. For a 2-substituted naphthalene, nitration typically favors the 1- and 8-positions.

Halogenation:

Halogenation, such as bromination, can be carried out using elemental bromine in a suitable solvent. The presence of the bromoethyl group will influence the position of the second bromine atom on the naphthalene ring. For instance, bromination of 2-methoxynaphthalene (B124790) has been shown to yield 1,6-dibromo-2-methoxynaphthalene. google.com

Friedel-Crafts Acylation:

Friedel-Crafts acylation allows for the introduction of an acyl group onto the naphthalene ring. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The acetylation of 2-bromonaphthalene (B93597) has been studied, and it has been shown to yield a mixture of 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene, with the product ratio being dependent on the solvent used. rsc.org This indicates that acylation of derivatives of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol would likely lead to substitution on the unsubstituted ring.

| Electrophilic Substitution Reaction | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 1- and 8-positions |

| Bromination | Br₂ | Varies depending on conditions (e.g., 1-, 6-, or 8-position) |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | Primarily on the unsubstituted ring (e.g., 6- or 7-position) |

These derivatization strategies highlight the versatility of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol as a starting material in the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.

Stereochemical Elucidation and Control in 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol Chemistry

Methodologies for Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms at the chiral center of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is fundamental. While various methods exist, chiroptical spectroscopy and X-ray crystallography of suitable derivatives are among the most definitive techniques. mdpi.com

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. nih.gov These methods rely on the differential absorption (ECD) or refraction (ORD) of left- and right-circularly polarized light. mdpi.com For a molecule like 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, the naphthalene (B1677914) moiety serves as an effective chromophore, which is essential for measurable ECD signals. frontiersin.org

The process typically involves comparing the experimentally measured ECD or ORD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org Time-dependent density functional theory (TDDFT) is a widely used computational method for predicting these spectra with a good degree of accuracy. frontiersin.orgnih.gov The reliability of the assignment is enhanced by considering solvent effects and conformational flexibility during the calculations. nih.govrsc.org

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the atomic positions within a single crystal. For a chiral halohydrin like 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, which may not readily form crystals of sufficient quality, derivatization is a common strategy. mdpi.com By reacting the alcohol with a chiral acid of known configuration, a diastereomeric ester can be formed, which often has a higher propensity to crystallize. mdpi.com

Once a suitable crystal is obtained, diffraction data can be collected and analyzed. The absolute configuration is typically determined using the anomalous dispersion effect of heavier atoms, such as the bromine atom in the target molecule. researchgate.net The resulting crystallographic data provides definitive proof of the relative and absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Chiral Derivative

This table illustrates the typical data obtained from an X-ray crystallographic analysis. The values are hypothetical and serve as an example for a derivative of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆BrNO₃ |

| Formula Weight | 402.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 7.358, 17.772, 8.357 |

| α, β, γ (°) | 90, 108.71, 90 |

| Volume (ų) | 1034.5 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.290 |

| Flack Parameter | 0.02(3) |

Enantiomeric Excess Determination Techniques for Products Derived from 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

In asymmetric synthesis, it is crucial to quantify the relative amounts of the two enantiomers produced. This is expressed as the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. heraldopenaccess.us For products derived from 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, chiral chromatography and NMR spectroscopy are the most common and reliable methods for determining ee. heraldopenaccess.usgimitec.com

Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification. gcms.cz High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method. researchgate.netnih.gov The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net

For derivatives of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective due to their broad applicability. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com Gas Chromatography (GC) with a chiral capillary column, often containing cyclodextrin (B1172386) derivatives, can also be used, particularly for more volatile analytes. gcms.cz

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This table provides an example of HPLC conditions that could be used to separate the enantiomers of a derivative of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Enantiomeric Excess (ee) | Calculated from peak areas [(Area₁-Area₂)/(Area₁+Area₂)] x 100% |

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers and determine enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required. libretexts.org This can be achieved using Chiral Shift Reagents (CSRs), which are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. libretexts.org

When a CSR is added to a solution of the chiral analyte, such as a derivative of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, it forms rapidly exchanging diastereomeric complexes. nih.gov These diastereomeric complexes have distinct NMR spectra. Consequently, a single proton signal in the original spectrum splits into two separate signals, corresponding to the two enantiomers. The enantiomeric excess can then be determined by integrating the areas of these two resolved peaks. libretexts.org Chiral solvating agents, such as chiral phosphoric acids, can also be used to induce similar chemical shift non-equivalence. frontiersin.org

Table 3: Example of ¹H NMR Data with a Chiral Shift Reagent

This table illustrates how the chemical shift of a proton near the chiral center might change upon addition of a chiral shift reagent, allowing for ee determination.

| Analyte Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Integration Ratio (R:S) |

| -CH(OH)- | 4.85 (doublet) | 5.15 (R-enantiomer), 5.25 (S-enantiomer) | 95 : 5 |

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The absolute configuration of the stereocenter in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol has a profound influence on the stereochemical outcome of subsequent reactions. This principle is a cornerstone of asymmetric synthesis, where the chirality of a starting material is transferred to the product.

For instance, in an intramolecular S N 2 reaction, the stereochemistry of the halohydrin dictates the stereochemistry of the resulting epoxide. Treatment of a single enantiomer of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with a base will lead to the formation of a single enantiomer of the corresponding naphthyl oxirane. The reaction proceeds via an intramolecular attack of the deprotonated hydroxyl group on the carbon bearing the bromine atom, resulting in an inversion of configuration at that center.

Similarly, in reactions where the hydroxyl or bromo group is replaced via a nucleophilic substitution, the stereochemistry of the starting material will determine that of the product. If the reaction proceeds through an S N 2 mechanism, an inversion of configuration at the reaction center is expected. Conversely, an S N 1 mechanism would likely lead to racemization. Therefore, controlling the stereochemistry of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol allows for the stereoselective synthesis of a wide range of chiral downstream products.

Computational and Theoretical Studies on 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways. However, a search for DFT calculations applied to the reaction pathway analysis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol yielded no specific studies. While a DFT analysis has been conducted on its ketone precursor, 2-(bromoacetyl)naphthalene, this data is not directly transferable to the alcohol.

Transition State Characterization in Reactions of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

The characterization of transition states is crucial for understanding reaction mechanisms and kinetics. This is often achieved through computational methods like DFT. At present, there are no published studies that characterize the transition states involved in the reactions of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol.

Conformation Analysis and Energetics of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol

Understanding the different spatial arrangements (conformations) of a molecule and their relative energies is fundamental to predicting its behavior. No specific studies on the conformational analysis or energetics of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol could be located.

Molecular Modeling of Catalyst-Substrate Interactions in Asymmetric Synthesis

Molecular modeling is instrumental in designing and understanding asymmetric syntheses by visualizing the interactions between a chiral catalyst and a substrate. Given the importance of chiral alcohols, modeling the interaction of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with various catalysts would be a valuable area of research. However, no such modeling studies have been published.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models correlate variations in the chemical structures of compounds with their reactivity. These models are used to predict the properties of new compounds. A search for QSAR studies involving 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol as part of a compound series did not yield any results.

Insights into Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis uses enzymes to perform chemical transformations, often with high stereoselectivity. Investigating the interaction of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol with enzymes could reveal potential pathways for its enzymatic resolution or synthesis. Currently, there is no available research detailing the enzyme-substrate interactions for this specific compound.

Advancements in Analytical Methodologies for Monitoring Reactions Involving 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol

In-situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, Raman, NMR)

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing data on the concentration of reactants, intermediates, and products without the need for sample extraction. americanpharmaceuticalreview.com This non-destructive analysis is crucial for studying transient species and for gaining a deeper understanding of reaction mechanisms. americanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are vibrational techniques that can monitor the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in the synthesis of a related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one from 2-acetyl-1-naphthol, FT-IR spectroscopy was used to confirm the structure of the final product. researchgate.net In a reaction to form 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, one could monitor the disappearance of the C=O stretching frequency of a precursor ketone and the appearance of the O-H stretching band of the alcohol product. Raman spectroscopy is particularly advantageous for in-situ monitoring due to its low sensitivity to water and the ability to use fiber optic probes for remote analysis. mdpi.com It has been successfully used to monitor challenging reactions like halogen-lithium exchanges by tracking the disappearance of the C-Br band. americanpharmaceuticalreview.com This approach could be directly applied to monitor reactions where the bromine atom in 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about molecules in solution as a reaction progresses. It can be used to identify and quantify all soluble species in the reaction mixture simultaneously. For example, in the synthesis of metal-organic frameworks, in-situ ¹H NMR has been used to follow the consumption of the organic linker and the formation of the product over time, allowing for the determination of reaction kinetics and activation energies. rsc.org A similar approach could be employed for reactions involving 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, by monitoring the characteristic signals of the naphthalene (B1677914) ring protons and the protons on the bromo-ethanol side chain. The structural confirmation of a bromo-derivative of 2-acetyl-1-naphthol was achieved using ¹H NMR and ¹³C NMR, indicating the utility of this technique for characterizing related compounds. researchgate.net

| Technique | Principle | Application in Monitoring Reactions of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol | Key Advantages |

|---|---|---|---|

| In-situ FT-IR | Measures the absorption of infrared radiation by molecular vibrations. | Monitoring the appearance/disappearance of functional groups (e.g., O-H, C-Br). | Provides real-time information on functional group transformations. |

| In-situ Raman | Measures the inelastic scattering of monochromatic light. | Tracking changes in specific bonds, such as the C-Br bond, during substitution reactions. americanpharmaceuticalreview.com | Low interference from aqueous media, suitable for remote monitoring. mdpi.com |

| In-situ NMR | Measures the nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information and quantification of reactants, intermediates, and products in solution. rsc.org | Offers rich structural data and quantitative analysis of reaction kinetics. |

Chromatographic Techniques for Separation and Yield Determination of Reaction Products

Chromatographic techniques are essential for separating the components of a reaction mixture and for accurately determining the yield of the desired product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally unstable compounds. For the analysis of reactions involving 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, a reversed-phase HPLC method would be suitable. A C18 column is often used for the separation of small organic molecules. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov For instance, a sensitive HPLC method with fluorescence detection has been developed for the determination of naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) in aqueous samples, demonstrating the applicability of this technique for structurally similar compounds. nih.gov UV detection is also commonly used, with the detection wavelength set to an absorption maximum of the naphthalene ring system. researchgate.net By running a series of standards with known concentrations, a calibration curve can be generated to quantify the amount of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol and its reaction products, allowing for accurate yield determination.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol itself might not be sufficiently volatile for direct GC analysis without derivatization, it can be a powerful tool for monitoring the consumption of more volatile starting materials or the formation of certain byproducts. For example, GC has been used to monitor the progress of a cross-aldol condensation of ketones by analyzing the concentration of reactants and products over time. researchgate.net A simple and reliable GC-MS method has also been developed for the simultaneous determination of urinary 1-naphthol and 2-naphthol, which involves an in-situ derivatization step to increase the volatility of the analytes. nih.gov

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Application for 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 column researchgate.netnih.gov | Acetonitrile/water gradient sielc.comnih.gov | UV-Vis or Fluorescence researchgate.netnih.gov | Separation and quantification of the main product and non-volatile impurities. |

| GC | HP-5ms capillary column nih.gov | Helium nih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net | Analysis of volatile starting materials, byproducts, or derivatized products. |

Mass Spectrometry for Reaction Progress Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the identity of reaction products and for identifying reaction intermediates, thereby confirming that a reaction is progressing as expected.

When coupled with a chromatographic separation technique such as GC-MS or LC-MS, it provides both the retention time and the mass spectrum of each component in a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For instance, GC-MS has been used to identify the products of a color-change reaction involving 2-acetyl-1-pyrroline. nih.gov In the context of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, observing the molecular ion peak corresponding to its molecular weight would provide strong evidence of its formation. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks separated by two mass units, which is a clear indicator of the presence of a bromine atom in the molecule.

Furthermore, mass spectrometry is increasingly being used to detect and characterize highly reactive intermediates in chemical reactions. rsc.orgnih.gov This can provide crucial insights into the reaction mechanism and help to rationalize the formation of different products. For reactions involving 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol, electrospray ionization mass spectrometry (ESI-MS) could potentially be used to identify charged intermediates.

Development of Novel Analytical Probes for 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol Transformations

The development of novel analytical probes that can selectively respond to the presence of a specific reactant or product, or to a change in the chemical environment of a reaction, is a growing area of research. These probes often rely on changes in their optical properties, such as fluorescence or color, upon interaction with the target analyte.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties and have been used as the basis for developing fluorescent probes. mdpi.com For example, a fluorescent probe based on a naphthalimide derivative has been synthesized for the detection of copper ions. nih.gov The design of such probes often involves a receptor unit that selectively binds to the target analyte, and a fluorophore (in this case, the naphthalene moiety) whose fluorescence is modulated by the binding event. A similar strategy could be employed to develop a fluorescent probe for monitoring transformations of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol. For instance, a reaction that involves the displacement of the bromide ion could be monitored by a probe that is quenched by bromide. As the reaction proceeds and the concentration of free bromide increases, a corresponding change in the fluorescence of the probe would be observed.

Colorimetric Sensors: Colorimetric sensors offer the advantage of providing a visual readout, which can be useful for rapid, qualitative assessment of a reaction's progress. These sensors typically undergo a color change in the presence of the target analyte. For example, simple enzyme-free colorimetric sensors have been developed for the detection of glyphosate. researchgate.net The development of a colorimetric sensor for a specific transformation of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol would likely involve designing a molecule that undergoes a significant change in its electronic structure, and thus its color, upon reacting with a product or byproduct of the transformation.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Naphthalen 2 Yl Ethan 1 Ol Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly pivotal in modern chemical synthesis. Future research should focus on integrating the synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol into continuous flow processes. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov

Developing a continuous flow synthesis for 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol would allow for precise control over reaction parameters, potentially leading to higher yields and selectivities. Furthermore, integrating biocatalysis within a flow reactor setup presents a promising avenue for the sustainable production of enantiomerically pure (S)-2-bromo-1-(naphthalen-2-yl)ethanol. nih.govucm.es Immobilized enzymes in packed-bed reactors could enable continuous production with efficient catalyst recycling, minimizing waste and improving process efficiency. dtu.dkfrontiersin.org

The application of green chemistry principles should also extend to the choice of solvents and reagents. Research into utilizing greener solvents, minimizing the use of hazardous reagents, and improving the atom economy of the synthesis will be crucial for developing an environmentally benign production process for this key chiral intermediate.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high enantioselectivity in the synthesis of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is paramount for its use in the production of chiral pharmaceuticals. While biocatalytic methods have shown promise, the exploration of novel chemocatalytic systems remains a fertile area for research. nih.gov

Future investigations should focus on the development of new chiral catalysts for the asymmetric reduction of the precursor, 2-bromo-1-(naphthalen-2-yl)ethanone. This includes the design and application of:

Chiral Ligands for Transition Metal Catalysis: The development of novel chiral ligands for transition metals like ruthenium and rhodium could lead to highly efficient and selective catalysts for the asymmetric transfer hydrogenation of the ketone precursor. nih.govcatalysis.de Naphthalene-based chiral ligands, for instance, could offer unique steric and electronic properties to enhance enantiocontrol. mdpi.comnih.gov

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for the enantioselective reduction of ketones. rsc.org Research into new organocatalysts, such as those based on chiral phosphoric acids or thioureas, could provide efficient and environmentally friendly methods for the synthesis of enantioenriched 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol.

The table below summarizes potential catalytic systems for further exploration.

| Catalytic System | Catalyst Type | Potential Advantages |

| Transition Metal Catalysis | Ruthenium or Rhodium with chiral ligands | High efficiency, high enantioselectivity |

| Organocatalysis | Chiral phosphoric acids, thioureas | Metal-free, environmentally friendly |

Expansion of Synthetic Applications in Emerging Fields

The synthetic utility of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol is largely associated with its role as a precursor to β-adrenergic receptor blockers. nih.gov However, its unique chemical structure suggests potential applications in other emerging fields.

Future research should explore the use of this compound and its derivatives in:

Medicinal Chemistry: The naphthalene (B1677914) moiety is a common scaffold in a variety of biologically active compounds, including anticancer and antiviral agents. nih.govmdpi.com The chiral nature of 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol makes it an attractive starting material for the synthesis of novel, stereochemically defined therapeutic agents.

Materials Science: Naphthalene derivatives are being investigated for their applications in organic electronics due to their unique photophysical properties. nih.gov The introduction of a chiral bromohydrin functionality could lead to the development of novel chiroptical materials with potential applications in displays, sensors, and asymmetric catalysis. researchgate.net

Advanced Computational Methodologies for Predicting Complex Reactivity